1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-acetyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)18-9-3-6-15(11-18,14(20)21)5-2-4-13-10-16-7-8-17-13/h7-8,10H,2-6,9,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAZBLOKALVIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine-3-carboxylic Acid Core
Piperidine-3-carboxylic acid derivatives are commonly prepared starting from commercially available piperidine or via cyclization reactions involving amino acid precursors. A typical approach involves:
- Starting from (R)- or (S)-piperidine-3-carboxylic acid or its derivatives.
- Protection of the amine group using Boc (tert-butoxycarbonyl) or acetyl groups to control reactivity.
- Conversion to β-keto esters or β-enamino diketones as intermediates for further functionalization.
For example, β-keto esters can be synthesized by treating N-protected piperidine-3-carboxylic acids with Meldrum’s acid in the presence of coupling agents like EDC·HCl and DMAP, followed by methanolysis to yield the ester intermediate.
Introduction of the Pyrazin-2-ylpropyl Side Chain
The pyrazinylpropyl substituent is typically introduced through alkylation or coupling reactions involving halogenated propylpyrazine derivatives and the piperidine nitrogen or carbon atoms. Common strategies include:
- Nucleophilic substitution reactions where the piperidine nitrogen or carbon nucleophile attacks a 3-(pyrazin-2-yl)propyl halide.
- Use of palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation between piperidine ring carbons and pyrazinylpropyl fragments.
- Protection of functional groups during side-chain introduction to avoid unwanted side reactions.
Acetylation of the Piperidine Nitrogen
The acetyl group is introduced by acetylation of the piperidine nitrogen, often using acetic anhydride or acetyl chloride under mild conditions to avoid over-acetylation or degradation of sensitive groups.
Final Functional Group Adjustments
- Deprotection of protecting groups such as Boc if used.
- Hydrolysis or adjustment of ester groups to yield the free carboxylic acid at the 3-position.
- Purification by column chromatography or recrystallization to obtain the final pure compound.
Research Findings and Optimization Data
A related compound, 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid, shares a similar synthetic route involving piperidine ring formation, side chain attachment, and acetylation steps, confirming the feasibility of these methods for pyrazinyl derivatives as well.
In the synthesis of heterocyclic amino acid derivatives such as N-Boc-piperidinyl-pyrazole carboxylates, key intermediates like β-keto esters and β-enamino diketones are crucial for regioselective ring formation and substitution. Optimization of reaction conditions such as solvent choice (e.g., ethanol, acetonitrile) affects regioselectivity and yield in ring-forming steps, which is applicable to the preparation of pyrazinyl-substituted piperidine derivatives.
Table 1. Optimization of Pyrazole Ring Formation (Adapted from Related Piperidine-Pyrazole Synthesis)
| Entry | Solvent | Reaction Time (h) | Regioisomer Ratio (%) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 18 | 99.5 major / 0.5 minor | 78 |
| 2 | ACN | 18 | 95.2 major / 4.8 minor | 75 |
| 3 | CCl4 | 18 | 67.9 major / 13.8 minor | 54 |
Note: Although this table refers to pyrazole derivatives, similar solvent effects are expected in pyrazinyl substitutions on piperidine rings.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Piperidine-3-carboxylic acid formation | Starting from piperidine or amino acid precursors, protection with Boc or acetyl groups | Control stereochemistry and protect amine |
| 2 | β-Keto ester intermediate synthesis | Meldrum’s acid, EDC·HCl, DMAP, methanolysis | Enables further ring or side chain formation |
| 3 | Side chain introduction (pyrazinylpropyl) | Alkylation with 3-(pyrazin-2-yl)propyl halide or Pd-catalyzed coupling | Protect groups to avoid side reactions |
| 4 | Acetylation of piperidine nitrogen | Acetic anhydride or acetyl chloride | Mild conditions to prevent degradation |
| 5 | Deprotection and carboxylic acid formation | Acid/base hydrolysis or deprotection steps | Final purification for pure compound |
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules and is utilized as a building block in combinatorial chemistry . Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties . The presence of the pyrazine ring enhances its potential interactions with biological targets, leading to modulation of various biological pathways.
Medicinal Chemistry
Due to its structural features, 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is explored as a potential drug candidate . Studies have focused on its ability to interact with specific receptors, which could lead to novel therapeutic agents for various diseases.
Industrial Applications
In addition to its applications in academia, this compound is also used in the development of new materials and as a precursor for the synthesis of functionalized polymers. Its versatility makes it suitable for various industrial applications.
Antimicrobial Activity Study
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria.
Cancer Research
In another study focused on anticancer properties, researchers evaluated the cytotoxic effects of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid on cancer cell lines. The findings demonstrated that this compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Pain Management
Recent research explored the dual action of piperidine derivatives, including this compound, on histamine H₃ and sigma receptors. This dual activity suggests that it may be beneficial in developing new analgesics for nociceptive and neuropathic pain management .
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring and piperidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The acetyl and carboxylic acid groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7) and 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS: 886851-58-7) :
- Key Differences :
- Heterocycle : Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen) in the target compound. Pyrazine’s electron-deficient nature may alter reactivity or binding compared to pyridine.
- Substituents : Lack of acetyl group and propyl chain in the pyrazine derivatives.
- Carboxylic Acid Position : Piperidine-3-carboxylic acid (common in both) vs. piperidine-4-carboxylic acid (second compound in ).
Heterocycle and Functional Group Modifications
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1713462-71-5) :
- Heterocycle : Pyrimidine (three nitrogen atoms) introduces distinct electronic and steric effects compared to pyridine.
- Substituents : Cyclopropyl and ethyl groups on pyrimidine vs. pyridin-3-ylpropyl in the target compound.
- Molecular Weight : 275.35 g/mol , closer to the target compound but with a simpler side chain.
Protective Group Variations
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) :
- Protective Group : tert-Butoxycarbonyl (BOC) instead of acetyl. BOC groups are commonly used in peptide synthesis for temporary protection.
- Stereochemistry : (3S,4R) configuration highlights the role of chirality in biological activity.
- Substituents : Phenyl group at the 4-position vs. pyridin-3-ylpropyl in the target compound.
Commercial Availability and Purity
- Target Compound : Available at ≥98% purity (), priced at JPY 70,200/g for structurally related piperidine-pyrazine derivatives ().
- Analog in : 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is sold at 97% purity , costing JPY 25,500/250mg , indicating higher production costs for acetylated derivatives .
Critical Analysis of Structural and Functional Differences
- Bioavailability : The acetyl group in the target compound may enhance membrane permeability compared to methyl or unprotected analogs .
- Binding Interactions : Pyridine’s lone nitrogen could form hydrogen bonds more readily than pyrazine’s dual nitrogens, which might participate in π-π stacking .
- Synthetic Complexity : The pyridin-3-ylpropyl chain requires multi-step synthesis, whereas pyrazine derivatives are simpler to functionalize .
Biological Activity
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is a complex organic compound notable for its unique structural features, including a piperidine ring, an acetyl group, and a pyrazinylpropyl side chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 291.35 g/mol. Its structural uniqueness is attributed to the presence of the pyrazine ring, which influences its electronic and steric properties, potentially affecting its biological interactions and activities .
| Property | Value |
|---|---|
| IUPAC Name | 1-acetyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid |
| CAS Number | 1316227-15-2 |
| Molecular Formula | C15H21N3O3 |
| Molecular Weight | 291.35 g/mol |
Biological Activities
Research indicates that 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs can exhibit antimicrobial properties. The pyrazine moiety is often associated with enhanced activity against various bacterial strains. For instance, derivatives of piperidine have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Potential
Preliminary investigations into the anticancer properties of piperidine derivatives suggest that they may induce apoptosis in cancer cell lines. In particular, compounds with a similar structure have demonstrated cytotoxic effects against hypopharyngeal tumor cells, indicating that 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid may also possess similar properties .
3. Neurological Effects
Piperidine derivatives are known to interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases. The mechanism may involve modulation of cholinergic pathways, which are critical in conditions like Alzheimer's disease .
The biological activity of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is hypothesized to involve interactions with specific molecular targets. The acetyl and carboxylic acid groups may enhance binding affinity to enzymes or receptors, facilitating modulation of various biological pathways. For example, the compound's structure allows it to engage with muscarinic acetylcholine receptors (M3R), which play a role in cell proliferation and survival .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study on piperidine derivatives showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin . This suggests that modifications in the piperidine structure can lead to enhanced therapeutic profiles.
- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can inhibit cholinesterase enzymes, potentially leading to increased levels of acetylcholine in synaptic clefts and providing neuroprotective effects .
Q & A
What are the recommended synthetic routes for 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, and how can purity be optimized?
Methodological Answer:
Synthesis of this compound likely involves multi-step organic reactions, such as:
- Step 1 : Condensation of pyrazine derivatives with propyl chains (e.g., alkylation or nucleophilic substitution) to introduce the 3-(pyrazin-2-yl)propyl moiety.
- Step 2 : Piperidine ring functionalization via acetylation and carboxylation. Reactions may require anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for carboxyl group activation .
- Purity Optimization : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound. Monitor purity via NMR (e.g., , ) and LC-MS to confirm structural integrity and eliminate byproducts .
How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® columns) with polar solvents to resolve enantiomers.
- X-ray Crystallography : If single crystals are obtainable, analyze the crystal lattice to determine absolute configuration. For related piperidine-carboxylic acids, this method has resolved stereochemical ambiguities in derivatives .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations) to assign stereochemistry .
What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .
- Storage : Store in airtight containers at room temperature, away from light and moisture. Piperidine derivatives are hygroscopic and prone to degradation .
How can researchers design experiments to study the compound’s biological activity against enzymatic targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with piperidine-carboxylic acid derivatives (e.g., proteases, kinases). Use docking simulations (e.g., AutoDock Vina) to predict binding affinity .
- Assay Design :
- In vitro Inhibition Assays : Measure IC values using fluorogenic substrates or colorimetric readouts (e.g., NADH-coupled assays).
- Control Experiments : Include positive controls (e.g., established inhibitors) and negative controls (DMSO vehicle) to validate results .
- Data Validation : Replicate experiments across multiple batches to account for compound variability.
How should researchers address discrepancies in solubility data across different solvent systems?
Methodological Answer:
- Solubility Profiling : Use a tiered approach:
- Preliminary Screening : Test solubility in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar solvents (dichloromethane).
- Quantitative Analysis : Measure saturation solubility via UV-Vis spectroscopy or gravimetric methods.
- pH-Dependent Solubility : Adjust buffer pH (e.g., phosphate buffers at pH 3–10) to assess ionization effects. Piperidine-carboxylic acids often exhibit pH-dependent solubility due to protonation of the nitrogen .
- Contradiction Resolution : Cross-validate with literature on structurally analogous compounds (e.g., 1-(pyrazin-2-yl)piperidine-3-carboxylic acid) to identify trends .
What computational methods are suitable for predicting the compound’s metabolic stability?
Methodological Answer:
- In silico Tools :
- CYP450 Metabolism Prediction : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify potential cytochrome P450 oxidation sites.
- Metabolite Identification : Apply rule-based systems (e.g., Meteor Nexus) to simulate Phase I/II metabolic pathways.
- Experimental Validation : Compare predictions with in vitro liver microsome assays (human or rodent) to quantify metabolic clearance rates .
How can researchers optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
Methodological Answer:
- Formulation Strategies :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility and reduce hydrolysis.
- pH Adjustment : Stabilize the compound near its pKa (predicted via MarvinSketch) to minimize degradation.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS detection identifies impurities via molecular ion peaks .
- Limits of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines, ensuring LOD ≤ 0.1% for major impurities.
- Reference Standards : Compare retention times and spectra with synthesized or commercially available impurities (e.g., deacetylated byproducts) .
How can researchers correlate the compound’s structural features with observed biological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with modifications (e.g., acetyl group removal, pyrazine substitution) and test activity against the same target.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and identify critical substituents .
- Crystallographic Analysis : Resolve ligand-target co-crystal structures to visualize binding interactions (e.g., hydrogen bonds with the carboxyl group) .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, stoichiometry) and reduce variability .
- Quality Control : Establish strict specifications for starting materials (e.g., pyrazine purity ≥98%) and intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
